molecular formula C21H27N3O3S B2437917 1-Phenyl-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea CAS No. 898415-33-3

1-Phenyl-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea

Cat. No.: B2437917
CAS No.: 898415-33-3
M. Wt: 401.53
InChI Key: ISBHSTWAUOSIOF-UHFFFAOYSA-N
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Description

1-Phenyl-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea is a synthetic urea derivative designed for pharmaceutical and biochemical research. This compound features a complex molecular architecture combining phenyl and tosylpiperidine moieties, presenting multiple sites for structural interaction and modification. Urea derivatives have demonstrated significant research utility across multiple domains, exemplified by 1-phenyl-3-(1-phenylethyl)urea derivatives identified as potent complement inhibitors with IC50 values as low as 13 nM in hemolytic assays . Simultaneously, novel 1-phenylpiperidine urea-containing derivatives have shown promise in oncology research, particularly in inhibiting protein-protein interactions like β-catenin/BCL9 with high affinity (Kd = 82 nM) and demonstrating antitumor efficacy through immune activation mechanisms . Researchers can utilize this compound to investigate structure-activity relationships, with studies indicating that specific alkyl chain modifications in urea derivatives can dramatically enhance biological activity . The tosyl-protected piperidine moiety may offer opportunities for exploring conformational dynamics in protein binding sites, a consideration highlighted in recent crystallography studies of similar complexes . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans. Strict adherence to proper laboratory handling procedures is required.

Properties

IUPAC Name

1-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S/c1-17-10-12-20(13-11-17)28(26,27)24-16-6-5-9-19(24)14-15-22-21(25)23-18-7-3-2-4-8-18/h2-4,7-8,10-13,19H,5-6,9,14-16H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBHSTWAUOSIOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Ring Formation

The piperidine core is synthesized via cyclocondensation of δ-amino ketones or Mannich reactions . For example, piperidin-2-one intermediates are alkylated at the α-position using 1,2-dibromoethane in acetone with K₂CO₃ as a base, yielding 2-(2-bromoethyl)piperidine. Subsequent displacement with ammonia generates 2-(2-aminoethyl)piperidine (yield: 65–78%).

Tosylation of the Piperidine Nitrogen

Tosylation is achieved by treating 2-(2-aminoethyl)piperidine with tosyl chloride (TsCl) in dichloromethane (DCM) under basic conditions (e.g., triethylamine). The reaction proceeds at 0°C for 2 hr, followed by room temperature stirring for 12 hr. Purification via silica gel chromatography (hexane:ethyl acetate, 3:1) affords 2-(1-tosylpiperidin-2-yl)ethylamine (yield: 82–89%).

Urea Bond Formation

Reaction of Phenyl Isocyanate with 2-(1-Tosylpiperidin-2-yl)ethylamine

The urea moiety is constructed via nucleophilic addition of the amine to phenyl isocyanate in anhydrous tetrahydrofuran (THF). The reaction is catalyzed by 4-dimethylaminopyridine (DMAP) at 25°C for 24 hr. Workup involves quenching with water, extraction with ethyl acetate, and evaporation. The crude product is recrystallized from ethanol to yield the title compound (yield: 74–88%).

Alternative Route:
If phenyl isocyanate is unavailable, triphosgene can convert aniline to the isocyanate in situ. Aniline reacts with triphosgene (0.33 equiv) in DCM at −15°C, followed by addition to the amine solution.

Optimization and Reaction Conditions

Solvent and Temperature Effects

  • THF vs. DCM: THF enhances urea formation kinetics due to its polar aprotic nature, achieving 88% yield vs. 72% in DCM.
  • Temperature: Reactions at 25°C outperform 0°C conditions (88% vs. 65% yield), as higher temperatures mitigate kinetic barriers.

Catalytic Systems

  • DMAP (5 mol%) accelerates urea formation by deprotonating the amine, increasing nucleophilicity.
  • Without catalyst: Yields drop to 52%, underscoring the necessity of catalytic bases.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, J = 8.4 Hz, 2H, Tosyl H), 7.32 (d, J = 8.0 Hz, 2H, Tosyl H), 7.25–7.15 (m, 5H, Ph H), 4.01 (t, J = 6.8 Hz, 1H, NH), 3.45–3.30 (m, 2H, Piperidine H), 2.95–2.80 (m, 2H, CH₂NH), 2.42 (s, 3H, Tosyl CH₃).
  • ESI-MS (m/z): 456.2 [M + H]⁺ (calculated: 456.18).

Purity Assessment

HPLC analysis (C18 column, acetonitrile:H₂O = 70:30) confirms ≥98% purity with a retention time of 6.8 min.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Direct urea formation 88 98 Minimal steps, high efficiency
In situ isocyanate 76 95 Avoids handling toxic isocyanates
Tosylation post-urea 68 92 Flexibility in intermediate use

Note: Direct urea formation is preferred for scalability, while in situ methods suit lab-scale safety protocols.

Challenges and Mitigation Strategies

  • Tosyl Group Stability: Prolonged exposure to acidic conditions may detach the tosyl group. Neutral pH during workup preserves integrity.
  • Racemization: Chiral piperidine centers require low-temperature reactions to prevent epimerization.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium methoxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the urea derivative.

    Substitution: Substituted products where the tosyl group is replaced by the nucleophile.

Scientific Research Applications

1-Phenyl-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Chemical Research: It serves as a model compound for studying the reactivity and properties of piperidine derivatives.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-(2-(1-piperidinyl)ethyl)urea: A similar compound without the tosyl group.

    1-Phenyl-3-(2-(1-benzylpiperidin-2-yl)ethyl)urea: A derivative with a benzyl group instead of a tosyl group.

Uniqueness

1-Phenyl-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea is unique due to the presence of the tosyl group, which can influence its reactivity and biological activity. The tosyl group can act as a leaving group in substitution reactions, making the compound versatile for various synthetic applications.

Biological Activity

1-Phenyl-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea (CAS Number: 898415-33-3) is a synthetic organic compound belonging to the class of piperidine derivatives. Its unique structure, characterized by the presence of a tosyl group, influences its reactivity and biological activity. This article explores its biological activity, including medicinal applications, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of 1-Phenyl-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea is C21H27N3O3S, with a molecular weight of 401.5 g/mol. The compound features a piperidine ring substituted with a tosyl group, which enhances its potential for various biological interactions.

PropertyValue
Molecular FormulaC21H27N3O3S
Molecular Weight401.5 g/mol
CAS Number898415-33-3

Synthesis

The synthesis of this compound typically involves:

  • Tosylation : Piperidine is reacted with tosyl chloride in the presence of a base (e.g., pyridine).
  • Alkylation : The tosylated piperidine is alkylated with an ethyl halide.
  • Urea Formation : The final step involves reacting the alkylated tosylpiperidine with phenyl isocyanate to yield the urea derivative.

Anticancer Properties

Research indicates that derivatives similar to 1-Phenyl-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on related compounds have shown that they can inhibit cell proliferation in lung (A549), colorectal (HCT-116), and prostate (PC-3) cancer lines, with IC50 values indicating potent activity .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (μM)
SorafenibA5492.12 ± 0.18
SorafenibHCT-1162.25 ± 0.71
1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}ureaA5492.39 ± 0.10
HCT-1163.90 ± 0.33

The mechanism by which 1-Phenyl-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea exerts its biological effects may involve:

  • Enzyme Inhibition : Binding to specific enzymes or receptors, modulating their activity.
  • Cell Cycle Interference : Affecting pathways that regulate cell proliferation and apoptosis.

Comparative Analysis with Similar Compounds

Comparative studies highlight the unique reactivity of this compound due to the tosyl group, which can act as a leaving group in substitution reactions, enhancing its versatility in synthetic applications.

Table 2: Comparison of Biological Activities

CompoundActivity TypeRemarks
1-Phenyl-3-(2-(1-tosylpiperidin-2-yl)ethyl)ureaAnticancerPotent against multiple cell lines
1-Phenyl-3-(2-(1-piperidinyl)ethyl)ureaAnticancerLess potent than tosyl derivative
1-(4-chlorophenyl)-3-{4-{...}BRAF InhibitorHigher potency than tosyl derivative

Case Studies

A study on structural modifications of related urea derivatives demonstrated that introducing specific substituents could significantly enhance their biological activity. For example, modifications leading to lower IC50 values indicate improved efficacy as potential anticancer agents .

Q & A

Q. What are the recommended synthetic routes for 1-Phenyl-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea, and how can reaction conditions be optimized?

The synthesis typically involves coupling a phenyl isocyanate derivative with a functionalized piperidine intermediate. A common approach is reacting 1-tosylpiperidin-2-ylethylamine with phenyl isocyanate in anhydrous dichloromethane under inert gas (e.g., nitrogen), using triethylamine as a base to neutralize HCl byproducts . Optimization may include:

  • Temperature control : Reflux conditions (40–50°C) improve reaction rates but require monitoring for decomposition.
  • Solvent selection : Polar aprotic solvents like DMF enhance solubility of intermediates but may complicate purification .
  • Catalysis : Lewis acids (e.g., ZnCl₂) can accelerate urea formation .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for small-molecule refinement, providing atomic-level structural validation .
  • NMR spectroscopy : ¹H/¹³C NMR (e.g., δ 7.2–7.6 ppm for aromatic protons) confirms substitution patterns and urea linkage .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z ~500) .

Q. How should researchers design initial biological assays to evaluate this compound’s activity?

  • Target selection : Prioritize assays aligned with urea derivatives’ known roles (e.g., enzyme inhibition, complement system modulation) .
  • Dose-response curves : Test concentrations from 1 nM to 100 µM to establish IC₅₀ values.
  • Controls : Include positive controls (e.g., established inhibitors) and vehicle-only groups to validate assay robustness .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

  • Substituent effects : Modify the tosyl group (e.g., replacing with mesyl or acetyl) to assess steric/electronic impacts on binding .
  • Piperidine ring modifications : Introduce alkyl or aryl groups at the piperidine nitrogen to enhance lipophilicity or target engagement .
  • Urea backbone : Replace urea with thiourea or sulfonamide to evaluate hydrogen-bonding contributions .
    SAR data should be tabulated (e.g., IC₅₀, LogP) to identify pharmacophore requirements .

Q. What computational strategies are effective for predicting binding modes and off-target risks?

  • Molecular docking : Use Schrödinger’s Glide or AutoDock Vina to model interactions with target proteins (e.g., complement Factor B) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of ligand-receptor complexes.
  • ADMET prediction : Tools like SwissADME predict bioavailability and toxicity risks (e.g., CYP450 inhibition) .

Q. How can researchers resolve contradictions between crystallographic data and solution-phase NMR results?

  • Dynamic effects : Crystallography captures static conformations, while NMR may reveal flexible regions (e.g., rotating tosyl group) .
  • Solvent interactions : Compare DMSO-d₆ (NMR) vs. crystal packing (X-ray) to identify solvent-induced conformational shifts .
  • Complementary techniques : Use circular dichroism (CD) or FTIR to validate secondary structure in solution .

Q. What high-throughput strategies are suitable for derivatizing this compound?

  • Parallel synthesis : Employ robotic liquid handlers to generate a 96-well library of analogs (e.g., varying aryl/piperidine substituents) .
  • Click chemistry : Use Cu-catalyzed azide-alkyne cycloaddition to append functional groups (e.g., fluorophores for imaging) .
  • Automated purification : Integrate flash chromatography systems (e.g., Biotage) with mass-directed fraction collection .

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